molecular formula C11H17O5PS B2776285 Diethyl ((phenylsulfonyl)methyl)phosphonate CAS No. 56069-39-7

Diethyl ((phenylsulfonyl)methyl)phosphonate

Cat. No.: B2776285
CAS No.: 56069-39-7
M. Wt: 292.29
InChI Key: PCXFNVBTOGRPIZ-UHFFFAOYSA-N
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Description

Diethyl ((phenylsulfonyl)methyl)phosphonate is an organophosphorus compound with the molecular formula C11H17O5PS. It is a versatile chemical used in various fields, including organic synthesis and materials science. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ((phenylsulfonyl)methyl)phosphonate can be synthesized through several methods. One common route involves the reaction of diethyl phosphite with phenylsulfonylmethyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diethyl phosphite and phenylsulfonylmethyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydride.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Diethyl ((phenylsulfonyl)methyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

Diethyl ((phenylsulfonyl)methyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl ((phenylsulfonyl)methyl)phosphonate involves its reactivity with various nucleophiles and electrophiles. The compound can act as a nucleophile due to the presence of the phosphonate group, which can attack electrophilic centers in other molecules. Additionally, the sulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl ((phenylsulfonyl)methyl)phosphonate is unique due to the presence of both the phenylsulfonyl and phosphonate groups, which confer distinct reactivity and stability. This combination makes it particularly useful in organic synthesis and materials science .

Properties

IUPAC Name

diethoxyphosphorylmethylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O5PS/c1-3-15-17(12,16-4-2)10-18(13,14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSDMTWWPNXXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CS(=O)(=O)C1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447410
Record name Diethyl [(benzenesulfonyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56069-39-7
Record name Diethyl P-[(phenylsulfonyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56069-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl [(benzenesulfonyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of methyl phenyl sulfone (20 g, 0.128 mol) in dry THF (200 mL) was cooled at −78° C. in an acetone/dry ice bath. Lithium bis(trimethylsilyl)amide (Li HMDS; 134 mL, 1 M solution in THF, 0.134 mol) was added dropwise over 1 h. The resulting white suspension was stirred for an additional hour at −78° C. and diethyl chlorophosphate (18.5 mL, 128 mmol) in THF (20 mL) was added. The reaction mixture was stirred at −78° C. for 0.5 h, then allowed to slowly warm to room temperature and left stirring for 4 h. The reaction mixture was next concentrated under reduced pressure, the residue was dissolved in EA (500 mL), washed with brine (100 mL),dried over anhydrous Na2CO3 and concentrated under reduced pressure. The resultant crude material was purified by flash chromatography on silica gel (EA:H, 3:1 to 1:1) to afford the desired product as white solid (17.9 g, 48%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
134 mL
Type
reactant
Reaction Step Two
Quantity
18.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
48%
Customer
Q & A

Q1: What makes Diethyl ((phenylsulfonyl)methyl)phosphonate interesting for material science applications?

A1: this compound has proven useful in synthesizing novel lanthanide-uranyl phosphonates. These materials exhibit unique crystal structures and potentially valuable photophysical properties. [] The compound's ability to act as a precursor ligand in hydrothermal synthesis offers a new strategy for creating such materials.

Q2: How does this compound contribute to the development of antimalarial drugs?

A2: Researchers have utilized this compound in the enantioselective synthesis of γ-phenyl-γ-amino vinyl sulfones. [] These compounds are key building blocks for creating novel antimalarial agents, particularly those targeting the cysteine protease falcipain-2 in Plasmodium falciparum. This enzyme is crucial for parasite survival, and inhibiting it effectively combats malaria.

Q3: Can you explain the structural characteristics of this compound?

A3: this compound is an organophosphorus compound with the molecular formula C11H17O5PS. Its molecular weight is 292.3 g/mol. [] While specific spectroscopic data might vary depending on the study, common characterization techniques for this compound include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [, ]

Q4: Has this compound been used in developing materials with non-linear optical properties?

A4: Yes, research has shown that reacting this compound with lead halides under hydrothermal conditions yields lead(II) phosphonates. [] These compounds exhibit a unique layered structure where the phenylsulfonyl chromophores are arranged in a specific orientation. This specific arrangement within the crystal lattice gives rise to second harmonic generation (SHG), a non-linear optical property, making these materials potentially useful for optoelectronic applications.

Q5: What is the significance of chirality in the context of using this compound for drug development?

A5: this compound plays a vital role in synthesizing chiral γ-amino-functionalised vinyl sulfones. [] These molecules are precursors for creating cysteine protease inhibitors, crucial for treating various diseases. The enantioselective synthesis enabled by this compound is critical as different enantiomers often exhibit different biological activities. Access to specific enantiomers allows researchers to target specific cysteine proteases with higher selectivity and potentially reduce side effects.

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